molecular formula C11H7FOS B3144507 4-Fluoro-3-(thiophen-2-yl)benzaldehyde CAS No. 552845-68-8

4-Fluoro-3-(thiophen-2-yl)benzaldehyde

Cat. No.: B3144507
CAS No.: 552845-68-8
M. Wt: 206.24 g/mol
InChI Key: BLEFDUIBXHMJPM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-2-yl)benzaldehyde is an organic compound with the molecular formula C11H7FOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4th position and a thiophene ring at the 3rd position

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Biochemical Pathways

Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level, potentially influencing protein function or interactions .

Action Environment

The action of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde can be influenced by various environmental factors. For instance, it is a stable compound in air, but should avoid long-term exposure to sunlight . These factors can affect the compound’s action, efficacy, and stability.

Preparation Methods

The synthesis of 4-Fluoro-3-(thiophen-2-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and thiophene.

    Reaction Conditions: The thiophene ring is introduced to the benzaldehyde derivative through a series of reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-Fluoro-3-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.

Scientific Research Applications

4-Fluoro-3-(thiophen-2-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

4-Fluoro-3-(thiophen-2-yl)benzaldehyde can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4-Fluorobenzaldehyde, 3-(Thiophen-2-yl)benzaldehyde, and other thiophene-substituted benzaldehydes share structural similarities.

    Uniqueness: The presence of both a fluorine atom and a thiophene ring in this compound imparts unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-3-thiophen-2-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEFDUIBXHMJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ex-20A: A solution of 3-bromo-4-flouro-benzaldehyde (5.0 g, 24.6 mmol) and thiophene-2-boronic acid (4.7 g, 37.0 mmol) in ethylene glycol dimethyl ether (100 mL) was stirred at room temperature under nitrogen for 15 min. Then tetrakis(triphenylphosphine)-palladium(0) (2.8 g, 2.42 mmol) and a sodium carbonate solution (2 M, 33 mL) were added, and the resulting mixture was refluxed under nitrogen overnight. Upon cooling to room temperature the reaction was poured into water (100 mL) and extracted with ethyl acetate (2×100 mL). The organic phase was dried over magnesium sulfate, and the solvent was removed under reduced pressure. Silica gel chromatography (hexane/ethyl acetate, 1:1) gave 4.8 g (95%) of the desired 4-fluoro-3-(thiophen-2-yl)-benzaldehyde product as a yellow oil. 1H-NMR (300 MHz, CDCl3) δ 10.0 (s, 1H), 8.18 (dd, 1H, J=7.3 and 2.4 Hz), 7.80 (m, 1H), 7.56 (dd, 1H, J=3.7 and 1.7 Hz), 7.44 (d, 1H, J=5.1 Hz), 7.36 (m, 1H), 7.16 (dd, 1H, J=5.1 and 3.7 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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